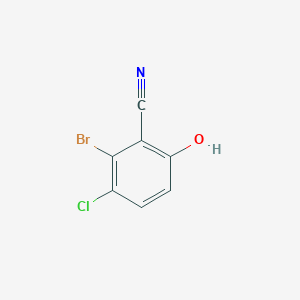![molecular formula C17H12N2O5S B2730166 Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate CAS No. 478248-48-5](/img/structure/B2730166.png)
Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate is a complex organic compound characterized by its molecular formula C17H12N2O5S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate typically involves multiple steps, starting with the nitration of benzothiophene to introduce the nitro group at the 5-position
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate may be employed in studies related to enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery research, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound may find use in the production of dyes, pigments, or other chemical products that require its unique structural features.
Mechanism of Action
The mechanism by which Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-nitrobenzoate
Methyl 4-aminobenzoate
Methyl 4-hydroxybenzoate
Uniqueness: Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate is unique due to its combination of nitro and benzothiophene groups, which are not commonly found together in other compounds
Properties
IUPAC Name |
methyl 4-[(5-nitro-1-benzothiophene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c1-24-17(21)10-2-4-12(5-3-10)18-16(20)15-9-11-8-13(19(22)23)6-7-14(11)25-15/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLIJDWJFSSGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730085.png)
![1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2730087.png)


![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)





![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2730102.png)
![5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2730106.png)
